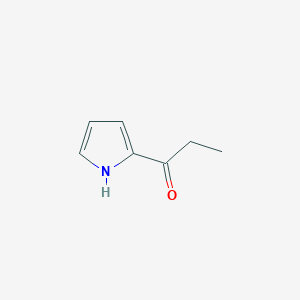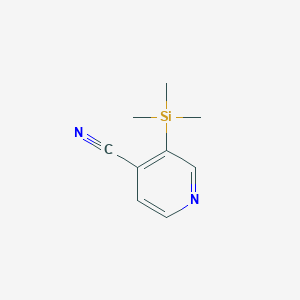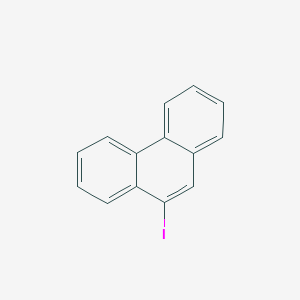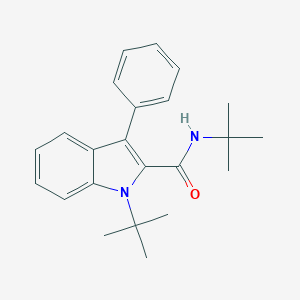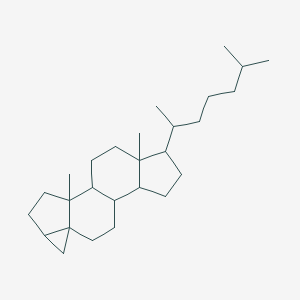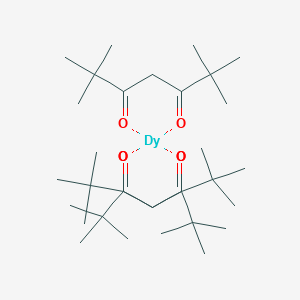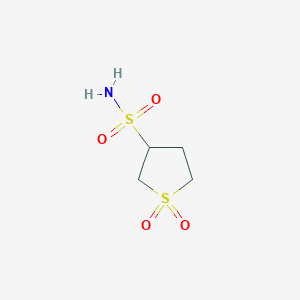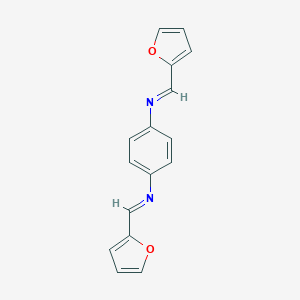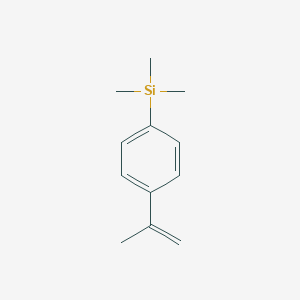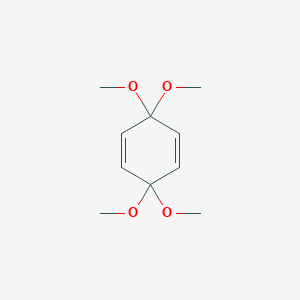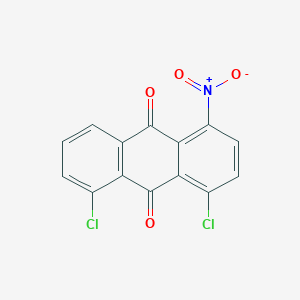
4,5-Dichloro-1-nitroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-1-nitroanthraquinone, also known as DCNA, is a synthetic organic compound that belongs to the family of anthraquinone derivatives. It is widely used in scientific research for its unique chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-1-nitroanthraquinone involves the inhibition of dihydrofolate reductase, which is responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting dihydrofolate reductase, 4,5-Dichloro-1-nitroanthraquinone disrupts the synthesis of DNA and inhibits cell growth. 4,5-Dichloro-1-nitroanthraquinone also induces apoptosis by activating the caspase pathway, which is a series of proteolytic enzymes that cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects
4,5-Dichloro-1-nitroanthraquinone has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,5-Dichloro-1-nitroanthraquinone also has antibacterial and antifungal properties and has been used in the development of new antibiotics. It has been shown to have anti-inflammatory effects and has been used in the treatment of autoimmune disorders such as rheumatoid arthritis. 4,5-Dichloro-1-nitroanthraquinone also has neuroprotective effects and has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dichloro-1-nitroanthraquinone has several advantages for lab experiments. It is a potent inhibitor of dihydrofolate reductase and can be used to study the mechanism of action of this enzyme. It has a high affinity for the enzyme and can be used at low concentrations. 4,5-Dichloro-1-nitroanthraquinone is also stable and can be stored for long periods without degradation. However, 4,5-Dichloro-1-nitroanthraquinone has some limitations for lab experiments. It is toxic and must be handled with care. It is also expensive and may not be affordable for all researchers.
Zukünftige Richtungen
4,5-Dichloro-1-nitroanthraquinone has several potential future directions for scientific research. It can be used in the development of new drugs for the treatment of cancer, bacterial infections, and autoimmune disorders. 4,5-Dichloro-1-nitroanthraquinone can also be modified to improve its pharmacokinetic properties and reduce its toxicity. Future research can also focus on the development of new synthetic routes for the synthesis of 4,5-Dichloro-1-nitroanthraquinone and its analogs. Furthermore, 4,5-Dichloro-1-nitroanthraquinone can be used in the study of other enzymes involved in DNA synthesis and repair, which may lead to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 4,5-Dichloro-1-nitroanthraquinone is a synthetic organic compound that has diverse applications in scientific research. It is a potent inhibitor of dihydrofolate reductase and has been used in the development of new drugs for the treatment of cancer, bacterial infections, and autoimmune disorders. 4,5-Dichloro-1-nitroanthraquinone has several advantages for lab experiments, but also has limitations due to its toxicity and cost. Future research can focus on the development of new drugs and synthetic routes for 4,5-Dichloro-1-nitroanthraquinone and its analogs, as well as the study of other enzymes involved in DNA synthesis and repair.
Synthesemethoden
4,5-Dichloro-1-nitroanthraquinone can be synthesized by the reaction of 1,4-dichloroanthraquinone with nitric acid. The reaction takes place under controlled conditions of temperature and pressure and yields 4,5-Dichloro-1-nitroanthraquinone as a yellow crystalline solid. The purity of the synthesized 4,5-Dichloro-1-nitroanthraquinone can be confirmed by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-1-nitroanthraquinone has been extensively used in scientific research for its diverse applications. It is a potent inhibitor of the enzyme dihydrofolate reductase, which is essential for DNA synthesis. 4,5-Dichloro-1-nitroanthraquinone has been used in cancer research as a potential chemotherapeutic agent due to its ability to inhibit cell growth and induce apoptosis. It has also been used in the development of new drugs for the treatment of various diseases such as malaria, bacterial infections, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
128-96-1 |
|---|---|
Produktname |
4,5-Dichloro-1-nitroanthraquinone |
Molekularformel |
C14H5Cl2NO4 |
Molekulargewicht |
322.1 g/mol |
IUPAC-Name |
4,5-dichloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl2NO4/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17(20)21)12(11)13(6)18/h1-5H |
InChI-Schlüssel |
KBVOCALKCZCXKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
128-96-1 |
Synonyme |
4,5-dichloro-1-nitroanthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



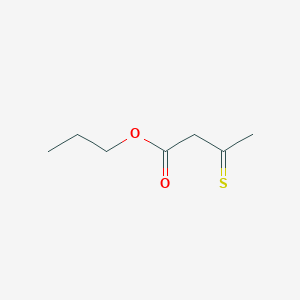
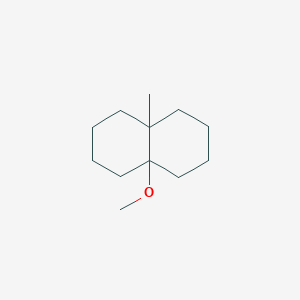
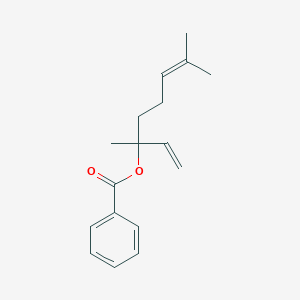
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
